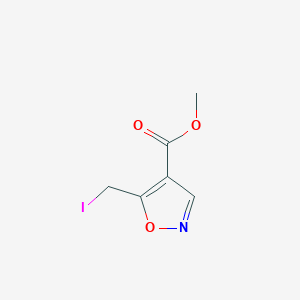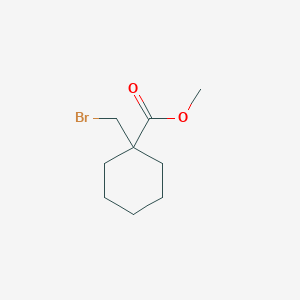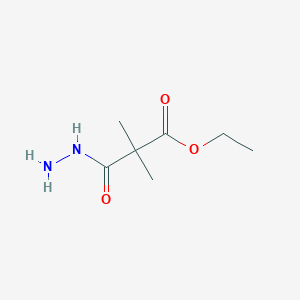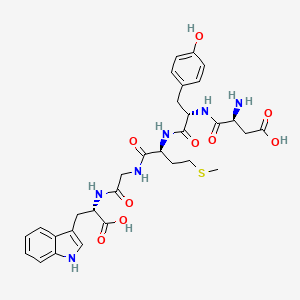
5-Nitro-1,3-benzoxazole-2-carbonitrile
Descripción general
Descripción
5-Nitro-1,3-benzoxazole-2-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 202.16 g/mol.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to affect various pathways related to the targets they interact with .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 84-86 degrees celsius . These properties may influence its bioavailability.
Result of Action
Some benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against aspergillus niger .
Action Environment
The compound is stable at room temperature , which suggests that it may be stable under a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-Benzoxazolecarbonitrile, 5-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their growth . Additionally, 2-Benzoxazolecarbonitrile, 5-nitro- has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 2-Benzoxazolecarbonitrile, 5-nitro- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of human colorectal carcinoma cells by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 2-Benzoxazolecarbonitrile, 5-nitro- can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.
Molecular Mechanism
The molecular mechanism of action of 2-Benzoxazolecarbonitrile, 5-nitro- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and thereby preventing bacterial growth . In cancer cells, 2-Benzoxazolecarbonitrile, 5-nitro- induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to programmed cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoxazolecarbonitrile, 5-nitro- have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that 2-Benzoxazolecarbonitrile, 5-nitro- can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . Its efficacy may decrease over time due to degradation or metabolic inactivation.
Dosage Effects in Animal Models
The effects of 2-Benzoxazolecarbonitrile, 5-nitro- vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Benzoxazolecarbonitrile, 5-nitro- can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-Benzoxazolecarbonitrile, 5-nitro- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Phase I reactions introduce hydrophilic groups into the molecule, while phase II reactions involve conjugation with endogenous molecules, enhancing its solubility and excretion. These metabolic processes can influence the compound’s bioavailability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 5-Nitro-1,3-benzoxazole-2-carbonitrile, often involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives typically involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitro-1,3-benzoxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, acids, alcohols, and isothiocyanates. Reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Major Products: The major products formed from these reactions are various benzoxazole derivatives, which can exhibit a wide range of biological activities .
Aplicaciones Científicas De Investigación
5-Nitro-1,3-benzoxazole-2-carbonitrile has numerous applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Biology: It exhibits antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.
Medicine: It is being investigated for its potential use in drug discovery and development due to its diverse biological activities.
Industry: It is used in the production of materials with specific properties, such as dyes and pigments.
Comparación Con Compuestos Similares
- 5-Nitro-1,3-benzoxazole-2-thiol
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine
Uniqueness: 5-Nitro-1,3-benzoxazole-2-carbonitrile is unique due to its specific chemical structure, which allows it to exhibit a wide range of biological activities. Its nitro group at the fifth position enhances its reactivity and potential for various applications in scientific research and industry .
Propiedades
IUPAC Name |
5-nitro-1,3-benzoxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXUYODNVUDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)



![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)


![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

